5-Methoxy-2-methyl-5-oxopentanoate
Description
Contextualization within Modern Organic Synthesis
In the field of organic synthesis, the strategic use of bifunctional and polyfunctional building blocks is paramount for the efficient construction of target molecules. 5-Methoxy-2-methyl-5-oxopentanoate fits well within this paradigm. Its structure allows for selective reactions at either the ester or ketone carbonyl group, or reactions involving the enolate formed at the carbon alpha to the ketone. This versatility makes it a valuable starting material or intermediate in multi-step synthetic sequences.
Significance as a Versatile Chemical Intermediate and Building Block
The primary significance of this compound lies in its role as a precursor to other valuable chemical entities. Notably, it has been utilized in the synthesis of key intermediates for pharmacologically active compounds. Its ability to be transformed into various derivatives makes it a flexible building block for creating a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.
One of the key applications of this compound is as a precursor in the synthesis of methyl 5-chloro-4-methyl-5-oxopentanoate. chemsrc.com This transformation highlights the utility of this compound in introducing specific functionalities required for subsequent coupling reactions.
Overview of Research Trajectories for this compound
Research involving this compound has primarily been focused on its application in medicinal chemistry. Specifically, its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors has been documented. The synthesis of these inhibitors often requires specialized building blocks, and this compound serves this purpose effectively.
The research trajectory indicates a targeted use of this compound in specific synthetic pathways rather than broad, exploratory chemical studies. Its value is derived from its efficient conversion to more complex intermediates that are subsequently incorporated into the final drug molecule.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 62115-18-8 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 2-methyl-5-oxo-5-methoxypentanoate |
Detailed Research Findings
The utility of this compound as a chemical intermediate is exemplified in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. In a study by Gruenfeld et al. (1983), this compound was used as a starting material in the preparation of 1-glutarylindoline-2-carboxylic acid derivatives, which are potent ACE inhibitors.
The synthetic route involved the conversion of this compound to methyl 5-chloro-4-methyl-5-oxopentanoate. chemsrc.com This key transformation was achieved by reacting this compound with a chlorinating agent, effectively converting the methoxy (B1213986) group at the 5-position into a more reactive acyl chloride. This acyl chloride intermediate is then ready to undergo coupling reactions with other fragments to build the final ACE inhibitor structure.
While the specific experimental details for the synthesis of this compound are not extensively reported in readily available literature, its documented use as a precursor highlights its practical application in the synthesis of medicinally relevant compounds. The research underscores the importance of such specialized building blocks in streamlining the synthesis of complex drug molecules.
Structure
3D Structure
Properties
CAS No. |
62115-18-8 |
|---|---|
Molecular Formula |
C7H11O4- |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
5-methoxy-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/p-1 |
InChI Key |
TVADYQZCBVCKSS-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Methyl 5 Oxopentanoate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-Methoxy-2-methyl-5-oxopentanoate provides a logical framework for devising its synthesis. The primary disconnections identify simpler, commercially available precursors. The target molecule is a diester with a methyl branch at the C-2 position.
The most logical retrosynthetic disconnections are at the C-C bonds and the ester functional groups. One key disconnection is the C2-C3 bond, which suggests a Michael addition reaction. This approach envisions the formation of the carbon skeleton by the conjugate addition of a methyl-group-containing nucleophile to an acrylate (B77674) derivative. Another strategic disconnection involves breaking the ester bonds, leading back to the corresponding carboxylic acids or their derivatives, and methanol (B129727).
A plausible retrosynthetic pathway is as follows:
Target Molecule: this compound
Disconnection 1 (C-N bond of a similar compound): A retrosynthetic approach for a similar compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, suggests that it can be synthesized from simpler building blocks. rsc.org
Disconnection 2 (C-C bond via Michael Addition): This disconnection leads to a methyl malonate derivative and an acrylate. This is a common and effective method for forming carbon-carbon bonds. rsc.org
Disconnection 3 (Functional Group Interconversion): This involves the conversion of other functional groups into the required ester and methyl groups.
This analysis highlights that the synthesis can be strategically planned from simple and readily available starting materials.
Conventional Multi-Step Synthesis Routes to this compound
Conventional syntheses of this compound can be achieved through various routes that involve either the formation of the carbon skeleton or the interconversion of functional groups.
A primary strategy for constructing the carbon backbone of this compound is through carbon-carbon bond-forming reactions. A particularly effective method is the Michael addition.
One potential route involves the reaction of dimethyl malonate with methyl acrylate in the presence of a base such as sodium methoxide (B1231860). The resulting intermediate can then be methylated at the alpha-carbon to the two ester groups, followed by decarboxylation to yield the target compound.
A related approach, inspired by the synthesis of a similar green solvent, involves a base-catalyzed Michael addition. rsc.org For instance, the reaction of methyl isobutyrate with an appropriate electrophile in the presence of a base like potassium tert-butoxide could be a viable route. rsc.org
Table 1: Key Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| Michael Addition | Dimethyl malonate, Methyl acrylate | Sodium methoxide, Methanol | Intermediate for this compound |
| Alkylation | Intermediate from Michael addition | Methyl iodide, Base | Methylated intermediate |
Functional group interconversions (FGI) offer alternative synthetic pathways starting from precursors that already contain the required carbon skeleton. vanderbilt.edu For example, a dicarboxylic acid like 2-methylglutaric acid could serve as a starting material.
The synthesis would proceed via the following steps:
Diesterification: 2-Methylglutaric acid can be converted to its corresponding dimethyl ester, dimethyl 2-methylglutarate, by reaction with methanol in the presence of an acid catalyst.
Selective Reduction: The less hindered ester group could be selectively reduced to a primary alcohol.
Oxidation and Esterification: The resulting alcohol can then be oxidized to the carboxylic acid and subsequently esterified to the methyl ester.
Alternatively, functional group interconversions can be used to introduce the methyl group. For instance, a glutaric acid derivative could be selectively mono-esterified, followed by alpha-methylation of the corresponding enolate.
Asymmetric and Stereoselective Synthesis of this compound
The presence of a chiral center at the C-2 position of this compound opens up the possibility of synthesizing specific stereoisomers. This can be achieved through enantioselective or diastereoselective methods.
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is often achieved using chiral catalysts that can control the stereochemical outcome of a reaction. nih.gov For the synthesis of this compound, an enantioselective Michael addition would be a powerful strategy.
This could involve the addition of a nucleophile to a prochiral acceptor, catalyzed by a chiral Lewis acid or an organocatalyst. researchgate.netchemrxiv.org For example, the conjugate addition of a malonate to an acrylate derivative could be catalyzed by a chiral metal complex or a chiral amine.
Table 2: Potential Chiral Catalysts for Enantioselective Michael Addition
| Catalyst Type | Example | Potential Application |
|---|---|---|
| Chiral Lewis Acid | BINOL-derived complexes | Catalyzing the addition of a malonate to an acrylate. |
The use of such catalysts can lead to the formation of this compound with high enantiomeric excess. nih.gov
Diastereoselective synthesis is another approach to control the stereochemistry of the product. This method involves the use of a chiral auxiliary or a substrate with existing stereocenters to influence the formation of a new stereocenter. nih.govnih.gov
In the context of this compound synthesis, a chiral auxiliary could be attached to one of the reactants. For instance, a chiral alcohol could be used to form an ester with glutaric anhydride. Subsequent methylation at the alpha-position would be directed by the chiral auxiliary, leading to a diastereomerically enriched product. The chiral auxiliary can then be removed to yield the desired enantiomer of this compound.
Another strategy could involve the diastereoselective reduction of a ketone precursor containing a chiral center. researchgate.net
Chiral Pool Approaches to this compound
The chiral pool represents a collection of readily available, enantiomerically pure compounds from natural sources that serve as valuable starting materials in asymmetric synthesis. wikipedia.org This strategy is particularly effective when the target molecule shares structural features with an abundant natural product. For the synthesis of chiral this compound, several natural products could serve as potential starting points.
One such precursor is (R)- or (S)-citronellol , a terpene that possesses a carbon skeleton amenable to conversion into the target molecule. nih.gov The synthesis would likely involve oxidative cleavage of the double bond to generate a carboxylic acid, followed by further functional group manipulations. Another potential starting material from the chiral pool is L-glutamic acid , which can be converted into chiral derivatives of glutaric acid. semanticscholar.org Additionally, hydroxy acids like lactic acid, tartaric acid, and malic acid are fundamental building blocks in chiral pool synthesis and could be elaborated into the desired 2-methylpentanedioic acid framework. researchgate.net
The general principle of chiral pool synthesis is to utilize the inherent chirality of the starting material to control the stereochemistry of the final product, often involving a sequence of well-established organic reactions.
Catalytic Synthesis of this compound
Catalytic methods offer efficient and selective routes to complex molecules, often with high atom economy. These approaches are broadly categorized into organocatalysis, transition metal catalysis, and biocatalysis.
Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules without the need for metal catalysts. The synthesis of chiral this compound can be envisioned through an organocatalytic Michael addition, a key carbon-carbon bond-forming reaction. rsc.orgmdpi.com
A plausible route involves the conjugate addition of a malonate derivative to an α,β-unsaturated aldehyde or ester, catalyzed by a chiral secondary amine, such as a prolinol derivative. For instance, the reaction of methyl methacrylate (B99206) with a suitable nucleophile, or the reaction of a methyl malonate equivalent with crotonaldehyde (B89634) followed by oxidation and esterification, could be catalyzed by a chiral organocatalyst to introduce the stereocenter at the C-2 position with high enantioselectivity. rsc.orgnih.gov Chiral phosphoric acids have also proven to be effective catalysts in a variety of asymmetric transformations, including transfer hydrogenations, and could potentially be applied in a reductive approach to the target molecule. researchgate.netnih.gov
| Catalyst Type | Proposed Reaction | Potential Precursors | Key Advantage |
| Chiral Secondary Amine (e.g., prolinol derivative) | Asymmetric Michael Addition | Methyl methacrylate and a malonate equivalent | High enantioselectivity in C-C bond formation |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | An unsaturated precursor | Metal-free reduction |
Transition metal catalysis provides highly efficient pathways for a wide range of organic transformations. A key strategy for the synthesis of this compound is the asymmetric hydrogenation of a prochiral precursor, dimethyl 2-methyleneglutarate (B1258928). doi.org
This reaction can be effectively catalyzed by rhodium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP or monodentate phosphoramidites (FAPhos), to yield dimethyl 2-methylglutarate with high enantiomeric excess (ee). doi.org The subsequent selective hydrolysis of one of the ester groups would lead to the target molecule.
| Catalyst System | Substrate | Product | Enantioselectivity (ee) |
| [Rh(cod)2]BF4 / (S)-BINAP | Dimethyl 2-methyleneglutarate | (R)-Dimethyl 2-methylglutarate | 94% |
| [Rh(cod)2]BF4 / (S,S)-FAPhos | Dimethyl 2-methyleneglutarate | (R)-Dimethyl 2-methylglutarate | 92% |
Data sourced from a study on Rh-catalyzed enantioselective hydrogenation. doi.org
Biocatalysis utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions. For the synthesis of chiral this compound, enzymatic desymmetrization of a prochiral precursor is a promising approach.
One such method involves the enantioselective hydrolysis of dimethyl 3-substituted glutarates catalyzed by pig liver esterase (PLE), which can yield chiral acid-ester products. researchgate.net While the enantiomeric excess can be moderate, this method demonstrates the potential for enzymatic differentiation of enantiotopic groups. Another strategy is the desymmetrization of meso-glutaric anhydrides using enzymes to produce chiral hemiesters with high enantioselectivity. elsevierpure.com Furthermore, metabolically engineered microorganisms, such as Corynebacterium glutamicum, have been developed for the production of glutaric acid from renewable resources, which could then be converted to the target molecule. rsc.org
| Biocatalyst | Reaction Type | Substrate | Key Outcome |
| Pig Liver Esterase (PLE) | Enantioselective Hydrolysis | Dimethyl 3-substituted glutarates | Formation of chiral acid-esters |
| Lipase | Desymmetrization | meso-Glutaric anhydrides | Chiral hemiesters in high ee |
| Corynebacterium glutamicum | Fermentation | Glucose | Production of glutaric acid |
Novel and Emerging Synthetic Techniques for this compound
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of this compound can benefit from these advantages, particularly in catalytic reactions.
For instance, the transition metal-catalyzed hydrogenation of dimethyl 2-methyleneglutarate is well-suited for a continuous flow setup. vapourtec.com Using a packed-bed reactor containing a supported catalyst (e.g., Pt/Al2O3 modified with a chiral modifier like cinchona alkaloids), the substrate can be continuously passed through the reactor to yield the hydrogenated product. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield. Flow chemistry is also highly advantageous for reactions involving highly reactive intermediates, such as organolithium reagents, which could be used in the synthesis of α-keto esters as precursors to the target molecule. fhnw.chrsc.org
Photochemical and Electrochemical Approaches
Modern synthetic chemistry increasingly turns to photochemical and electrochemical methods to drive reactions, often providing higher selectivity and a reduced environmental footprint compared to traditional thermal methods. These techniques rely on the input of energy in the form of light or electricity, respectively, to generate highly reactive intermediates.
Photochemical Synthesis: This approach uses light energy, typically in the UV or visible range, to induce electronic excitation in molecules, leading to chemical reactions. While specific photochemical routes to this compound are not prominently featured in current literature, potential pathways could involve the Norrish Type I or Type II reactions of larger ketone-containing precursors or the photo-induced esterification of 2-methyl-5-oxopentanoic acid. Photochemical reactions are considered a green chemistry tool as they can often be performed at ambient temperatures without the need for catalysts that may contain heavy metals.
Electrochemical Synthesis: Electrosynthesis offers a powerful alternative to conventional redox reactions by replacing chemical oxidants or reductants with electricity. The synthesis of organic compounds can be achieved through either oxidation at an anode or reduction at a cathode. For a molecule like this compound, a potential electrochemical route could involve the anodic oxidation of a precursor alcohol, such as methyl 5-hydroxy-2-methylpentanoate. This process avoids the use of stoichiometric, often hazardous, oxidizing agents, representing a greener and safer synthetic strategy. The reaction can be performed directly, where the reactant exchanges electrons with the electrode, or indirectly, using a redox mediator.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are integral to the development of sustainable chemical processes. These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of esters like this compound provides a valuable context for applying these principles, particularly concerning solvent choice, atom economy, and waste reduction.
To illustrate these principles, the synthesis of the structurally related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, serves as an excellent case study. rsc.orgresearchgate.netrsc.org Research into this compound, a potential green solvent itself, has led to the development of highly efficient synthetic routes that exemplify green chemistry ideals. rsc.org
One of the core tenets of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario.
| Reaction Type | Catalyst | Solvent | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Base-catalysed Michael Addition | Potassium tert-butoxide (<6.5 mol%) | None (Solvent-Free) | 30 minutes | High efficiency, minimal waste, rapid reaction |
Atom economy is a fundamental green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A higher atom economy signifies a more efficient process with less waste generated.
In contrast, modern, greener routes designed with atom economy in mind show substantial improvements. The single-step Michael addition approach is inherently more atom-economical. Addition reactions are ideal from a green chemistry perspective as they, by nature, incorporate all reactant atoms into the final product, leading to a theoretical atom economy of 100%. scranton.edu
To provide a more comprehensive assessment of waste, metrics like the Complete E-factor (cEF) are used. The cEF considers all waste generated, including from solvents and workup procedures, providing a fuller picture of the environmental impact of a process. researchgate.net The development of solvent-free, high-yield reactions directly leads to a more favorable (lower) E-factor.
| Synthetic Route | Number of Steps | Overall Atom Economy (ΣAE) | Key Characteristics |
|---|---|---|---|
| Patented Route A1 | Multi-step | 21% | Generates considerable waste |
| Patented Route A2 | Multi-step | 33% | Involves cyclisation and ring-opening |
| Novel Route C (Michael Addition) | Single-step | 100% (theoretical) | Solvent-free, catalytic, addition reaction |
By focusing on strategies like catalysis, solvent-free conditions, and designing reactions with high atom economy, the synthesis of compounds like this compound can be made significantly more sustainable and efficient.
Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 2 Methyl 5 Oxopentanoate
Reactivity of the Ester Functionality
The methyl ester group is a classic carboxyl derivative and participates in a range of nucleophilic acyl substitution reactions.
Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. A subsequent acid workup is required to protonate the resulting carboxylate salt.
Transesterification: The conversion of the methyl ester to a different ester is readily achievable through transesterification. This equilibrium process can be catalyzed by either acids or bases. thieme-connect.com For instance, reacting methyl 5-methoxy-3-oxopentanoate with a large excess of ethanol (B145695) (often as the solvent) in the presence of an acid or base catalyst will shift the equilibrium towards the formation of ethyl 5-methoxy-3-oxopentanoate. The use of sodium borohydride (B1222165) in an alcohol solvent can lead to a one-pot reduction and transesterification, where the reduction of the ketone precedes the transesterification of the ester. thieme-connect.comthieme-connect.com
Reaction Scheme: Transesterification
While the ester functionality is less reactive than the ketone, it can be reduced to a primary alcohol using powerful reducing agents. Reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters under standard conditions, offering a way to selectively reduce the ketone. harvard.edumasterorganicchemistry.com However, more potent hydride reagents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both the ketone and the ester functionalities to their corresponding alcohols, yielding a diol. harvard.edu Borane complexes (e.g., BH₃•THF) can also be employed for ester reduction. harvard.edu
The ester group can react with a variety of strong nucleophiles. For example, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives is a common method for synthesizing heterocyclic compounds like pyrazoles. The reaction typically proceeds by initial attack at the more electrophilic ketone carbonyl, followed by intramolecular cyclization and dehydration. beilstein-journals.orgnih.gov However, direct reaction at the ester can also occur under certain conditions to form hydrazides.
Reactivity of the Ketone Functionality
The ketone group, being part of a β-keto ester system, is the most electrophilic site in the molecule and is highly susceptible to nucleophilic attack. The adjacent methylene (B1212753) group (C4) is also acidic due to the electron-withdrawing effects of both carbonyl groups.
Grignard Reactions: The reaction of β-keto esters with Grignard reagents (R-MgX) can be complex. The Grignard reagent is a strong base and can deprotonate the acidic α-proton between the two carbonyl groups. stackexchange.com If addition does occur, it will happen preferentially at the more reactive ketone carbonyl rather than the ester. masterorganicchemistry.comchemistrysteps.com This would result in the formation of a tertiary alcohol after acidic workup. Reaction at the ester carbonyl would require two equivalents of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). vanderbilt.edumasterorganicchemistry.com The ketone carbonyl of methyl 5-methoxy-3-oxopentanoate is expected to react selectively with a Wittig reagent, leaving the less reactive ester group intact. vanderbilt.edulibretexts.org This chemoselectivity is a key advantage of the Wittig reaction. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the substituents on the ylide. wikipedia.orgnih.gov
Reaction Scheme: Wittig Reaction
The reduction of the ketone in methyl 5-methoxy-3-oxopentanoate with reagents like sodium borohydride (NaBH₄) yields the corresponding β-hydroxy ester, methyl 3-hydroxy-5-methoxypentanoate. thieme-connect.comthieme-connect.com
| Reducing Agent | Substrate | Product | Conditions |
| Sodium Borohydride (NaBH₄) | β-Keto Ester | β-Hydroxy Ester | Methanol (B129727), 0°C to r.t. thieme-connect.com |
| Lithium Aluminum Hydride (LiAlH₄) | β-Keto Ester | Diol | Ether or THF harvard.edu |
Table 1: Reduction of β-Keto Esters
While the model compound, methyl 5-methoxy-3-oxopentanoate, is achiral, the compound specified in the prompt, "5-Methoxy-2-methyl-5-oxopentanoate," would be chiral due to the methyl group at the C2 position. The reduction of the ketone in such a chiral β-keto ester would generate a second stereocenter at C3, leading to the formation of diastereomeric products (syn and anti β-hydroxy esters).
The diastereoselectivity of such reductions is a well-studied area. eurekaselect.comnih.gov The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions. For example, chelation-controlled reductions, often employing reagents like zinc borohydride or using Lewis acids in conjunction with a hydride source, can favor the syn diastereomer. eurekaselect.com In this model, the metal ion coordinates to both carbonyl oxygens of the β-keto ester, holding it in a rigid conformation that directs the hydride attack from a specific face. Non-chelating conditions, following models like Felkin-Ahn, tend to favor the anti diastereomer. acs.org The synthesis of specific diastereomers of β-hydroxy esters is crucial as they are key building blocks for many natural products and pharmaceuticals. eurekaselect.comnih.govnih.gov
Condensation Reactions (e.g., Aldol, Knoevenagel)
No specific studies detailing the participation of this compound in Aldol, Knoevenagel, or other condensation reactions were found in the reviewed literature. While related compounds, such as β-keto esters, are known to undergo such reactions, there is no direct evidence to confirm this reactivity for this compound.
Reactivity at the Alpha-Carbon of this compound
The reactivity of the alpha-carbon is a central aspect of the chemistry of carbonyl compounds. However, specific data on the behavior of the alpha-carbon in this compound is not available.
Enolization and Enolate Chemistry
There are no published experimental or theoretical studies on the enolization or enolate formation of this compound. The acidity of the alpha-proton and the stability of the corresponding enolate have not been reported.
Alkylation and Acylation Reactions
Specific examples of alkylation or acylation reactions at the alpha-carbon of this compound are absent from the scientific literature.
Halogenation and Related Transformations
No information is available regarding the halogenation or other related transformations at the alpha-carbon of this compound.
Cyclization and Rearrangement Reactions Involving this compound
There is no documented evidence of this compound undergoing specific cyclization or rearrangement reactions, such as the Dieckmann condensation or Wagner-Meerwein rearrangements. msu.edu
Mechanistic Investigations of Key Transformations of this compound
Given the lack of documented key transformations for this compound, there are consequently no mechanistic investigations to report.
Elucidation of Reaction Pathways
Kinetic Studies and Activation Parameters
There are no available kinetic studies for reactions involving this compound. Consequently, data regarding reaction rates, rate constants, reaction orders, and the corresponding activation parameters (such as activation energy or Arrhenius parameters) for this compound have not been published. Therefore, no data tables containing such information can be generated.
Role of 5 Methoxy 2 Methyl 5 Oxopentanoate As a Building Block in Complex Molecule Synthesis
Synthesis of Advanced Pharmaceutical Intermediates and Precursors
While direct and widespread application of 5-Methoxy-2-methyl-5-oxopentanoate in the synthesis of marketed active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. Its parent compound, dimethyl adipate, is utilized as a raw material in the synthesis of certain pharmaceutical compounds. The introduction of a methyl group in this compound provides a chiral center, which is a critical feature in many modern drugs. The Dieckmann condensation of this compound can lead to cyclopentanone (B42830) derivatives, which are common substructures in a variety of biologically active molecules, including prostaglandins (B1171923) and certain alkaloids.
The potential for this compound to serve as a precursor for pharmaceutical intermediates is significant. For instance, the diester functionality can be differentially manipulated to introduce various functional groups, leading to the formation of complex acyclic and cyclic systems that are key components of larger drug molecules.
Application in Natural Product Synthesis and Analog Development
The structural framework of this compound is a recurring motif in a number of natural products. The gem-dimethyl group, a related structural feature, is frequently found in a wide array of clinically relevant natural products, including taxanes, epothilones, and various terpenes. nih.gov The presence of a methyl group and two ester functionalities in this compound makes it a potential starting material for the synthesis of such complex natural products and their analogs.
Although specific total syntheses of natural products explicitly starting from this compound are not prominently reported, the principles of retrosynthetic analysis suggest its utility. For example, the carbon skeleton of this molecule could be elaborated to form portions of macrocyclic lactones or polyketide natural products. The development of synthetic analogs of natural products often involves the modification of the carbon backbone to improve biological activity or pharmacokinetic properties, and this compound could serve as a valuable starting point for such endeavors.
Utilization in Chiral Pool Synthesis for Bioactive Compounds
Chiral pool synthesis, which utilizes readily available enantiomerically pure natural products as starting materials, is a powerful strategy for the synthesis of complex chiral molecules. This compound, possessing a chiral center at the C-2 position, can be resolved into its individual enantiomers, (R)- and (S)-dimethyl 2-methyladipate. These enantiomerically pure building blocks can then be used in the stereoselective synthesis of bioactive compounds.
The use of enantiomerically pure starting materials like the resolved enantiomers of this compound is crucial in modern drug discovery and development, as the biological activity of a chiral molecule often resides in only one of its enantiomers. While specific examples of the use of enantiopure dimethyl 2-methyladipate in chiral pool synthesis are not widely documented, the principle remains a viable and important application for this compound.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. This compound can serve as a key precursor for the synthesis of various heterocyclic systems.
A significant reaction of this compound is the intramolecular Dieckmann condensation. Similar to its parent compound, dimethyl adipate, which undergoes this reaction to form methyl 2-oxocyclopentane-1-carboxylate, this compound is expected to cyclize to form methyl 3-methyl-2-oxocyclopentane-1-carboxylate . ucla.eduechemi.comstackexchange.com
This resulting cyclic β-keto ester is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. For instance, it can be reacted with hydrazines to form pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.govresearchgate.netnih.gov
The general synthesis of pyridazinones often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The cyclic β-keto ester derived from this compound provides the necessary dicarbonyl-like functionality for such transformations.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Key Intermediate | Potential Heterocyclic Product |
| This compound | Methyl 3-methyl-2-oxocyclopentane-1-carboxylate | Substituted Pyridazinones |
| This compound | Methyl 3-methyl-2-oxocyclopentane-1-carboxylate | Fused Pyrazoles |
| This compound | - | Substituted Pyrimidines |
This table is based on established chemical principles and known reactions of similar compounds.
Derivatization Strategies for Structure-Reactivity Relationship Studies
To explore and optimize the biological activities of compounds derived from this compound, medicinal chemists employ various derivatization strategies to conduct structure-reactivity relationship (SAR) studies. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.
For derivatives of this compound, several positions on the molecule can be targeted for modification:
Ester Functionalities: The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to a wide range of amides, esters, or other acid derivatives. This allows for the introduction of various substituents to probe interactions with biological targets.
The Methyl Group: The methyl group at the C-2 position can be replaced with other alkyl or functionalized groups to investigate the steric and electronic requirements for activity.
The Carbonyl Group of the Cyclized Product: In the case of the Dieckmann condensation product, the ketone functionality can be reduced to an alcohol or converted to other functional groups.
By systematically synthesizing and testing a library of such derivatives, researchers can identify the key structural features responsible for the desired biological effect and design more potent and selective compounds.
Advanced Analytical Techniques in the Research of 5 Methoxy 2 Methyl 5 Oxopentanoate
Chromatographic Methodologies for Separation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of 5-Methoxy-2-methyl-5-oxopentanoate, enabling the separation of the compound from reaction mixtures and the assessment of its purity.
The enantiomeric purity of this compound is a critical parameter, given its chiral nature. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (e.e.) of chiral compounds. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com
For the separation of enantiomers of compounds like this compound, which is an ester, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. nih.gov The choice of mobile phase is crucial for achieving optimal separation and can range from normal-phase (e.g., hexane (B92381)/isopropanol) to polar organic or reversed-phase conditions. nih.govsigmaaldrich.com The selection of the mobile phase and its additives can significantly influence the retention times and resolution of the enantiomers.
A hypothetical chiral HPLC method for the analysis of this compound could involve a cellulose-based column. The mobile phase could be a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). The relative proportions of these solvents would be optimized to achieve baseline separation of the enantiomers. Detection is typically carried out using a UV detector. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of parameters and would require experimental validation for the specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of reactions that produce this compound and for analyzing the purity of the final product. The synthesis of this compound can occur via a Michael addition reaction, and GC-MS can be used to track the consumption of reactants and the formation of the product over time. rsc.orgresearchgate.netnih.gov
In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. libretexts.org
For an aliphatic ester like this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺), although it may be weak. youtube.com Characteristic fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage at the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. youtube.comlibretexts.org The fragmentation pattern can provide valuable structural information. For instance, in the analysis of a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean™), GC-MS was utilized to determine the purity and identify impurities. rsc.orgrsc.org
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z | Predicted Fragment Ion |
| 159 | [M]⁺ (Molecular Ion) |
| 128 | [M - OCH₃]⁺ |
| 101 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
This table presents predicted fragmentation patterns based on the structure of the compound and general fragmentation rules for esters.
Following its synthesis, this compound often needs to be isolated from unreacted starting materials, byproducts, and solvents. Preparative chromatography is a widely used technique for this purpose, allowing for the purification of larger quantities of the compound. rochester.edu Both preparative HPLC and flash column chromatography can be employed.
Given the polar nature of this compound, a polar stationary phase like silica (B1680970) gel or a bonded polar phase could be used in normal-phase chromatography. chromatographyonline.combiotage.com Alternatively, reversed-phase preparative HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is also a viable option. rochester.edu In the case of the structurally similar solvent PolarClean™, preparative HPLC has been successfully used for its purification. researchgate.netrsc.org
The choice of the mobile phase system is critical to achieve good separation and recovery of the purified compound. Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate components with a wide range of polarities.
Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms within the this compound molecule.
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex structures. nih.govnih.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sigmaaldrich.com For this compound, COSY would show correlations between the proton on the chiral center (C2) and the protons on the adjacent methylene (B1212753) group (C3), as well as between the protons on C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms. mdpi.com It allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the methyl protons of the methoxy (B1213986) group would show a correlation to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). sigmaaldrich.com HMBC is crucial for piecing together the carbon skeleton and confirming the placement of functional groups. For instance, the protons of the methyl group at C2 would show a correlation to the carbonyl carbon of the ester group (C1) and the carbon at C3. The methoxy protons would show a correlation to the carbonyl carbon (C5).
Table 3: Expected Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations with | HSQC Correlation to | HMBC Correlations to |
| H2 (methine) | H3 (methylene) | C2 | C1 (ester C=O), C3, C4, C-methyl |
| H3 (methylene) | H2, H4 (methylene) | C3 | C2, C4, C5 (amide C=O) |
| H4 (methylene) | H3 | C4 | C2, C3, C5 (amide C=O) |
| CH₃ (at C2) | H2 | C-methyl | C1 (ester C=O), C2, C3 |
| OCH₃ (methoxy) | - | C-methoxy | C5 (amide C=O) |
This table outlines the expected correlations based on the compound's structure. The actual chemical shifts would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental composition of the molecule and its fragments.
For this compound (C₇H₁₂O₄), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The experimentally determined exact mass would be compared to the theoretically calculated mass, and a close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The exact mass of the related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been reported as 187.24. echemi.com
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques indispensable for determining the absolute configuration of chiral molecules. Since this compound possesses a chiral center at the C2 position, these methods would be crucial for assigning the (R) or (S) configuration of its enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer. By comparing the experimentally obtained CD spectrum of an enantiomer of this compound with spectra predicted through quantum chemical calculations, its absolute configuration could be unambiguously determined.
ORD, a complementary technique, measures the rotation of the plane of linearly polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule.
Table 1: Hypothetical Chiroptical Data for Enantiomers of this compound
| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity (deg·cm²/dmol) | Sign of Cotton Effect |
| (R)-enantiomer | 215 | Positive | Positive |
| (S)-enantiomer | 215 | Negative | Negative |
Note: This table is hypothetical and illustrates the expected opposite signs in CD/ORD measurements for the two enantiomers.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Reaction Contexts
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. For this compound, FTIR would be used to confirm the presence of its key functional groups: the ester and the methoxy group.
In a reaction context, such as the synthesis or hydrolysis of this compound, FTIR allows for real-time monitoring. For instance, during the esterification to form this compound, one could observe the disappearance of the O-H stretching band of the carboxylic acid precursor and the appearance of the characteristic C-O stretching band of the methyl ester.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretch | 1735-1750 |
| C-O-C (Ester) | Stretch | 1000-1300 |
| Methoxy (C-H) | Stretch | 2850-2960 |
Note: These are typical wavenumber ranges for the specified functional groups.
X-ray Crystallography for Definitive Stereochemical Confirmation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique would provide a definitive confirmation of the absolute configuration of a chiral sample of this compound, provided that a suitable single crystal can be grown.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. For chiral molecules, anomalous dispersion techniques can be used to unambiguously assign the (R) or (S) configuration.
Table 3: Hypothetical Crystallographic Data for (R)-5-Methoxy-2-methyl-5-oxopentanoate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Note: This table presents a hypothetical set of crystallographic parameters.
Spectrophotometric Assays for Reaction Kinetics and Equilibrium Studies
Spectrophotometric assays, typically using UV-Vis spectroscopy, are widely employed to study the kinetics and equilibrium of chemical reactions. While this compound itself may not have a strong chromophore in the UV-Vis range, its reactions can be monitored by coupling them to a reaction that does involve a change in absorbance or by using a derivatizing agent.
For example, the kinetics of the hydrolysis of the ester group could be studied by monitoring the change in pH using a pH indicator, which absorbs light in the visible range. Alternatively, if one of the reactants or products in a reaction involving this compound has a distinct UV-Vis spectrum, the change in its concentration over time can be followed to determine reaction rates and equilibrium constants.
Table 4: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Parameter | Value |
| Reaction Order | Second-order |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ M⁻¹s⁻¹ |
| Equilibrium Constant (Keq) | 0.85 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational and Theoretical Studies on 5 Methoxy 2 Methyl 5 Oxopentanoate
Conformational Analysis and Energy Landscape Mapping
Currently, there are no published studies detailing the conformational analysis or the complete energy landscape mapping of 5-Methoxy-2-methyl-5-oxopentanoate. Such a study would typically involve the use of molecular mechanics or quantum mechanics methods to identify the stable conformers of the molecule and the energy barriers between them. The rotation around the various single bonds would define the potential energy surface, revealing the most probable shapes the molecule adopts.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Specific quantum chemical calculations on this compound are not found in the existing literature. These calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
There is no available data on the computationally predicted pKa of this compound. Such predictions, often performed using various theoretical models in conjunction with solvation models, would be crucial in understanding its behavior in acidic or basic environments. Similarly, while one can infer potential reactivity centers based on its functional groups (ester and methyl ether), detailed computational studies are required to quantify the electrophilic and nucleophilic sites on the molecule.
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is essential for predicting the molecule's reactivity in various chemical reactions, as the HOMO and LUMO energies and distributions indicate its electron-donating and electron-accepting capabilities, respectively.
Q & A
Q. What are the common synthetic routes for 5-Methoxy-2-methyl-5-oxopentanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 2,2-dimethylpentanedioic acid with methanol, followed by controlled hydrolysis to yield the target compound . Key factors affecting yield include:
- Temperature : Higher temperatures (60–80°C) accelerate esterification but may promote side reactions.
- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) improve reaction efficiency but require neutralization post-reaction .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility and reduce byproducts .
Purity is optimized via column chromatography or recrystallization, with monitoring by TLC or HPLC.
Q. How can spectroscopic techniques confirm the structure of this compound and its derivatives?
- Methodological Answer :
- ¹H NMR : Key peaks include δ 3.70 (s, 3H, methoxy group), δ 2.82 (t, 2H, methylene adjacent to ketone), and δ 1.27 (t, 3H, terminal methyl) .
- LC-MS : Positive-ion mode shows [M+1]⁺ at m/z 174.19, while negative mode detects [M-1]⁻ at m/z 172.19 .
- IR : Strong absorption at 1700–1750 cm⁻¹ confirms carbonyl groups (ketone and carboxylic acid) .
Cross-validation with computational models (e.g., DFT) ensures spectral assignments align with theoretical predictions.
Advanced Research Questions
Q. What strategies optimize regioselectivity in substitution reactions involving the methoxy group of this compound?
- Methodological Answer : Regioselectivity is controlled by:
- Nucleophile strength : Strong nucleophiles (e.g., amines) preferentially attack the methoxy group, while weaker ones target the ketone .
- Protecting groups : Temporary protection of the ketone (e.g., acetal formation) directs substitution to the methoxy site .
- Catalytic systems : Palladium or copper catalysts enable C–O bond activation, enhancing selectivity for aryl or alkyl substitutions .
Kinetic studies (e.g., time-resolved NMR) help identify intermediate species and refine reaction pathways.
Q. How can researchers resolve contradictions in kinetic data from different catalytic systems during esterification?
- Methodological Answer : Contradictions arise due to variations in:
- Catalyst loading : Trace metal impurities (e.g., from CrO₃) may inadvertently accelerate or inhibit reactions .
- Solvent effects : Polar solvents stabilize transition states differently, altering apparent rate constants .
Resolution strategies : - Control experiments : Compare reactions under inert (argon) vs. aerobic conditions to rule out oxidative side reactions.
- Isotopic labeling : Use deuterated methanol (CD₃OD) to track esterification mechanisms via MS/MS fragmentation patterns .
- Computational modeling : DFT calculations predict activation energies for competing pathways, guiding experimental redesign .
Q. What green chemistry metrics apply to sustainable synthesis of this compound?
- Methodological Answer :
- Atom economy : Optimize starting materials to minimize waste (e.g., one-pot synthesis reduces step count) .
- E-factor : Replace CrO₃ with biocatalysts (e.g., lipases) for oxidation steps, reducing hazardous waste .
- Solvent selection : Use PolarClean (methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate) as a recyclable, non-toxic solvent .
Life-cycle assessment (LCA) tools evaluate energy consumption and environmental impact across synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
